N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and oxazole rings. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan and Thiophene Rings: These rings can be synthesized through various methods, such as the Paal-Knorr synthesis for furan and the Gewald reaction for thiophene.
Coupling Reactions: The furan and thiophene rings are then coupled using a suitable linker, often through a Friedel-Crafts alkylation or acylation reaction.
Oxazole Ring Formation: The oxazole ring is typically formed through a cyclization reaction involving an appropriate precursor.
Final Coupling and Amide Formation: The final step involves coupling the oxazole ring with the furan-thiophene moiety and forming the carboxamide group through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the oxazole ring, converting it into a more saturated heterocycle.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone, while reduction of the oxazole ring can produce a saturated oxazoline derivative .
Scientific Research Applications
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide share structural similarities.
Furan Derivatives: Furan-2-carboxamide and furan-3-carboxamide are related compounds with similar functional groups.
Oxazole Derivatives: Oxazole-4-carboxamide and oxazole-5-carboxamide are structurally related.
Uniqueness
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide is unique due to its combination of furan, thiophene, and oxazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9-5-12(16-19-9)14(17)15-7-11-6-10(8-20-11)13-3-2-4-18-13/h2-6,8H,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQPCQHEEAAZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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